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molecular formula C6H5NO5S B1214294 3-Nitrobenzenesulfonic acid CAS No. 98-47-5

3-Nitrobenzenesulfonic acid

Cat. No. B1214294
M. Wt: 203.17 g/mol
InChI Key: ONMOULMPIIOVTQ-UHFFFAOYSA-N
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Patent
US09040712B2

Procedure details

A solution of sulfuric acid (35 mL) in water (35 mL) was treated with 3-nitrobenzenesulfonic acid (35.1 g, 159 mmol) and glycerol (80 ml, 1.1 mol) to give a thick grey suspension. The suspension was heated to 75° C. and 4-chloro-3-methoxyaniline (25.0 g, 159 mmol) was added. The mixture was stirred at 140° C. for 1 h. Additional quantities of water (35 mL), sulfuric acid (35 mL) and glycerol (40 mL) were added and the reaction was stirred an additional 2 h at 140° C. The solution was cooled to room temperature, poured onto ice, and the pH was adjusted to 13 by addition of concentrated ammonium hydroxide. The mixture was extracted with EtOAc (3×) and the extracts were washed with brine, dried over Na2SO4 and concentrated. Following the general procedure for quinoline purification described by Leir, C. M. J. Org. Chem., 1977, 42, 911, the residue was dissolved into 2 M HCl (500 mL) and zinc chloride (43.2 g, 317 mmol) was added, resulting in immediate formation of a precipitate. The mixture was stirred for 30 min. The solids were isolated by filtration, washing with cold 2 M HCl, 2-propanol, then water. The solids were added to concentrated ammonium hydroxide (400 mL) and the mixture was stirred for 10 min. EtOAc was added and the mixture was stirred for 5 min. The mixture was extracted with EtOAc (3×) and the extracts were washed with brine, dried over Na2SO4 and concentrated to a dark brown residue consisting of a mixture of the two possible cyclization regioisomers. Silica gel chromatography (15-100% gradient of EtOAc in DCM) provided 6-chloro-7-methoxyquinoline (7.03 g) as a beige solid. MS (M+1)=194.1, 1H NMR (400 MHz, Methanol-d 4) δ 8.78 (dd, J=4.5, 1.6 Hz, 1H), 8.24 (dd, J=8.4, 1.4 Hz, 1H), 8.01 (s, 1H), 7.47 (s, 1H), 7.43 (dd, J=8.3, 4.5 Hz, 1H), 4.06 (s, 3H).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
43.2 g
Type
catalyst
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+]([C:9]1[CH:10]=C(S(O)(=O)=O)C=C[CH:14]=1)([O-])=O.[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][C:21]=1[O:27][CH3:28].[OH-].[NH4+].Cl>O.[Cl-].[Zn+2].[Cl-].OCC(CO)O>[Cl:19][C:20]1[CH:26]=[C:25]2[C:23](=[CH:22][C:21]=1[O:27][CH3:28])[N:24]=[CH:10][CH:9]=[CH:14]2 |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
35.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
Quantity
43.2 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Five
Name
Quantity
35 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 140° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a thick grey suspension
STIRRING
Type
STIRRING
Details
the reaction was stirred an additional 2 h at 140° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
for quinoline purification
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
resulting in immediate formation of a precipitate
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
WASH
Type
WASH
Details
washing with cold 2 M HCl, 2-propanol
ADDITION
Type
ADDITION
Details
The solids were added to concentrated ammonium hydroxide (400 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
EtOAc was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark brown residue
ADDITION
Type
ADDITION
Details
consisting of a mixture of the two possible cyclization regioisomers

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2C=CC=NC2=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.03 g
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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